N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide, also known as CCT244747, is a small molecule inhibitor that has been developed for cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment.
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival. By inhibiting MELK, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human embryonic stem cells, which could have implications for regenerative medicine. It has also been shown to inhibit the growth of malaria parasites, which could have implications for the treatment of malaria.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide in lab experiments is its specificity for MELK. This allows researchers to study the role of MELK in cancer and other diseases. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for research on N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide. One direction is to further study its efficacy in different types of cancer and to develop combination therapies that could enhance its anti-cancer properties. Another direction is to study its effects on other diseases, such as malaria and neurodegenerative diseases. Finally, researchers could explore the potential of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide as a tool for studying the role of MELK in various biological processes.
Synthesis Methods
The synthesis of N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 3-nitroaniline with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. The final step involves the reaction of the hydrazide with triazole carboxylic acid to form the desired compound.
properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-10(18)14-7-3-1-2-6(4-7)13-9(17)8-5-12-16-15-8/h1-5H,(H,13,17)(H3,11,14,18)(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDXUQIIHNRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.